1-[1-(Aminomethyl)cyclobutyl]prop-2-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(Aminomethyl)cyclobutyl]prop-2-yn-1-one is a chemical compound with the molecular formula C₈H₁₁NO and a molecular weight of 137.18 g/mol . This compound is characterized by the presence of a cyclobutyl ring, an aminomethyl group, and a prop-2-yn-1-one moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Aminomethyl)cyclobutyl]prop-2-yn-1-one typically involves the reaction of cyclobutylmethylamine with propargyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety and environmental controls.
Chemical Reactions Analysis
Types of Reactions
1-[1-(Aminomethyl)cyclobutyl]prop-2-yn-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[1-(Aminomethyl)cyclobutyl]prop-2-yn-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)cyclobutyl]prop-2-yn-1-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the prop-2-yn-1-one moiety can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-[1-(Aminomethyl)cyclobutyl]prop-2-en-1-one: Similar structure but with a prop-2-en-1-one moiety instead of prop-2-yn-1-one.
1-[1-(Aminomethyl)cyclobutyl]prop-2-yn-1-ol: Similar structure but with a hydroxyl group instead of a ketone.
Uniqueness
1-[1-(Aminomethyl)cyclobutyl]prop-2-yn-1-one is unique due to the presence of the prop-2-yn-1-one moiety, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C8H11NO |
---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclobutyl]prop-2-yn-1-one |
InChI |
InChI=1S/C8H11NO/c1-2-7(10)8(6-9)4-3-5-8/h1H,3-6,9H2 |
InChI Key |
DEOJTIHGFKRHMI-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)C1(CCC1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.